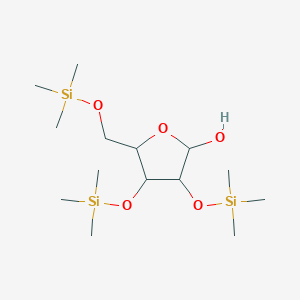

Tris(trimethylsilyl)-D-ribose

Description

Structure

3D Structure

Properties

CAS No. |

79744-06-2 |

|---|---|

Molecular Formula |

C14H34O5Si3 |

Molecular Weight |

366.67 g/mol |

IUPAC Name |

3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C14H34O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-15H,10H2,1-9H3 |

InChI Key |

CXBHXAAMTUUWBX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(O1)O)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tris Trimethylsilyl D Ribose and Its Precursors

Synthetic Pathways from D-Ribose

The conversion of D-ribose, a polar and highly soluble sugar in aqueous media, into the lipophilic Tris(trimethylsilyl)-D-ribose is a cornerstone for its use in organic synthesis. This transformation is primarily achieved through the silylation of its hydroxyl groups.

Direct Silylation Strategies for Hydroxyl Functionalization

Direct silylation is the most straightforward approach to functionalize the hydroxyl groups of D-ribose. This method involves treating D-ribose with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS), often in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org The reaction converts the polar hydroxyl groups into nonpolar trimethylsilyl ethers. This process significantly improves the solubility of the ribose derivative in nonpolar organic solvents, a critical requirement for many subsequent reactions, such as nucleoside synthesis. nih.gov The silylation can be comprehensive, leading to persilylated products where all hydroxyl groups are protected. ptbioch.edu.pl

A common procedure involves the use of HMDS and a catalytic amount of TMSCl in a solvent like acetonitrile (B52724), which efficiently converts the heterocyclic bases and sugars into their corresponding lipophilic silyl (B83357) derivatives. ptbioch.edu.pl This "one-pot" approach, where silylation and subsequent reactions occur in the same vessel, is advantageous as it often avoids the need to isolate and purify the intermediate silylated compounds. atdbio.com

Mechanistic Considerations in Tri-O-Silylation of D-Ribose

The mechanism of silylation, particularly in the context of the widely used Vorbrüggen or silyl-Hilbert-Johnson reaction, begins with the activation of the sugar. wikipedia.org For instance, an acyl-protected ribose, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, reacts with a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). This generates a key intermediate, an electrophilic cyclic acyloxonium cation. wikipedia.orgptbioch.edu.pl

This cation is then susceptible to nucleophilic attack by a silylated nucleobase. ptbioch.edu.pl The silylation of the nucleobase increases its nucleophilicity and solubility. The attack typically occurs at the anomeric carbon (C-1) of the ribose moiety. The stereochemical outcome of this reaction is often controlled by the neighboring group at the C-2 position. A participating group, such as a benzoyl group, will direct the incoming nucleobase to the opposite face, resulting in the preferential formation of the β-anomer. wikipedia.org

Regio- and Stereochemical Control during Silylation

Achieving regio- and stereochemical control is paramount when dealing with polyhydroxylated molecules like D-ribose. The different hydroxyl groups (primary at C-5 vs. secondary at C-2 and C-3) exhibit different reactivities, which can be exploited for selective silylation. Generally, the primary hydroxyl group is the most sterically accessible and therefore reacts preferentially under kinetically controlled conditions. harvard.edu

However, achieving selectivity among the secondary hydroxyls at C-2 and C-3 is more challenging. To this end, various strategies have been developed. One approach involves the use of bulky silylating agents, which can show a preference for the less sterically hindered hydroxyl group. Another strategy relies on transient protection, where a temporary protecting group directs the silylating agent to a specific position before being removed. researchgate.net The choice of catalyst and reaction conditions also plays a crucial role in directing the regioselectivity of the silylation. nih.govresearchgate.net For instance, organotin compounds have been explored for regioselective functionalization of sugars. researchgate.net

Advanced Synthetic Techniques Utilizing Trimethylsilyl Groups

The utility of trimethylsilyl groups extends beyond simple protection. They are integral to advanced synthetic methods that enhance efficiency and enable the construction of complex molecules.

Catalyst Systems for Enhanced Silylation Efficiency

A variety of catalysts have been employed to improve the efficiency and selectivity of silylation reactions. Lewis acids like trimethylsilyl triflate (TMSOTf) are commonly used to catalyze the coupling of silylated bases with protected sugars in the Vorbrüggen reaction. nih.govptbioch.edu.pl Other Lewis acids, such as tin chloride, have also been utilized. ptbioch.edu.pl

More recently, organocatalysis has emerged as a powerful tool for selective silylation. Chiral catalysts, for example, can be used to achieve enantioselective silylation, which is particularly valuable in the synthesis of chiral drugs and natural products. nih.govacs.orgnih.gov For instance, amino acid-based imidazole (B134444) catalysts have been developed for the regiodivergent silylation of chiral diols. acs.org Studies have also investigated the mechanism of silylation using isothiourea catalysts, revealing complex interactions between the catalyst and the silylating agent. rsc.org

| Catalyst System | Silylating Agent | Substrate | Key Finding | Reference |

| Trimethylsilyl triflate (TMSOTf) | Silylated Nucleobase | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Efficiently catalyzes the formation of nucleosides, usually in excellent yields. ptbioch.edu.pl | ptbioch.edu.pl |

| N-methylimidazole (NMI) | tert-butyldimethylsilyl chloride (TBSCl) | Uridine | Results in a 71:29 ratio of 2'-O-silylated to 3'-O-silylated product. nih.gov | nih.gov |

| Chiral Scaffolding Catalyst (+)-4a | tert-butyldimethylsilyl chloride (TBSCl) | Uridine | Affords the 3'-protected product with high selectivity. nih.gov | nih.gov |

| Chiral Scaffolding Catalyst (-)-4b | tert-butyldimethylsilyl chloride (TBSCl) | Uridine | Affords the 2'-protected product in excellent yield and selectivity. nih.gov | nih.gov |

| Triethylsilyl triflate (TfOTES) | Hexaethyldisilazane | 2-Nitroimidazole | Catalyzes the silylation of the heterocycle for subsequent coupling with sugar derivatives. acs.org | acs.org |

Solid-Phase Synthesis Applications with Silylated Ribose Intermediates

Solid-phase synthesis is a cornerstone of modern chemical and biological research, particularly for the automated synthesis of oligonucleotides (DNA and RNA). atdbio.com In this methodology, the growing oligonucleotide chain is attached to a solid support, such as controlled-pore glass (CPG). atdbio.com Silylated ribonucleoside phosphoramidites are essential building blocks in this process. mdpi.com

The 2'-hydroxyl group of the ribose in RNA monomers must be protected during the synthesis, and a silyl group, such as the tert-butyldimethylsilyl (TBDMS) group, is a popular choice due to its stability and orthogonal removal conditions. nih.govmdpi.com The synthesis of these protected monomers often involves regioselective silylation of the 2'-hydroxyl group. mdpi.comresearchgate.net The silylated intermediates are then incorporated into the growing RNA chain on the solid support through a series of coupling, capping, and oxidation steps. atdbio.com The use of silylated intermediates facilitates the efficient and automated production of RNA strands for various applications in research and therapeutics. researchgate.net

Mechanochemical Approaches for Silylation of Ribose Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based methods in organic synthesis. beilstein-journals.orgiust.ac.ir This approach often leads to shorter reaction times, reduced waste, and access to different reactivity and selectivity. nih.gov In the context of carbohydrate chemistry, mechanochemical methods, particularly ball milling and liquid-assisted grinding (LAG), have been successfully employed for various transformations, including the protection of hydroxyl groups via silylation. beilstein-journals.org While direct studies on the mechanochemical synthesis of Tris(trimethylsilyl)-D-ribose are not extensively documented, the persilylation of ribonucleosides, which contain a D-ribose moiety, provides a strong and relevant precedent.

Research into the mechanochemical derivatization of nucleosides has demonstrated the feasibility and efficiency of silylating the ribose hydroxyl groups under solvent-free or minimal-solvent conditions. beilstein-journals.org In one notable study, the persilylation of several ribonucleosides was achieved by ball milling, yielding the corresponding 2',3',5'-tri-O-tert-butyldimethylsilyl (TBDMS) protected nucleosides in high yields. beilstein-journals.org The reactions were typically complete within one to three hours, showcasing a significant acceleration compared to many solution-phase protocols. beilstein-journals.org

The general procedure involves milling the unprotected nucleoside with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. The complete consumption of starting materials was observed, and in most cases, the desired persilylated products were isolated in excellent yields (87–99%) after a straightforward purification. beilstein-journals.org For instance, the mechanochemical reaction of adenosine (B11128) with TBDMS-Cl resulted in the formation of 2',3',5'-tri-O-TBDMS-adenosine as the major product. beilstein-journals.org This successful persilylation of the ribose unit within the nucleoside structure strongly suggests that a similar approach could be effectively applied to unprotected D-ribose to obtain Tris(trimethylsilyl)-D-ribose.

Furthermore, the concept of liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reaction mixture, has been shown to enhance reaction rates and selectivity in mechanochemical transformations. ucl.ac.ukrsc.org The addition of a few drops of a solvent like acetonitrile can facilitate better mixing and mass transfer, leading to cleaner reactions and higher yields. ucl.ac.uk This technique could be particularly beneficial for the controlled silylation of D-ribose, potentially allowing for regioselective protection if desired, by carefully choosing the grinding liquid.

The data from nucleoside silylation indicates that mechanochemistry is a viable and highly efficient method for the exhaustive silylation of the ribose scaffold. The key parameters influencing the reaction outcome include the choice of silylating agent, the base, milling frequency, time, and the use of a liquid grinding assistant.

Detailed Research Findings from Analogous Reactions

The following table summarizes the findings from the mechanochemical persilylation of ribonucleosides, which serve as a model for the synthesis of Tris(trimethylsilyl)-D-ribose.

| Starting Material (Ribonucleoside) | Silylating Agent | Product | Yield (%) | Reaction Time (h) | Key Observations |

|---|---|---|---|---|---|

| Adenosine | TBDMS-Cl | 2',3',5'-tri-O-TBDMS-adenosine | High | 1-3 | Minor side-product formation was observed. beilstein-journals.org |

| Guanosine | TBDMS-Cl | 2',3',5'-tri-O-TBDMS-guanosine | 87-99 | 1-3 | Complete consumption of starting material. beilstein-journals.org |

| Uridine | TBDMS-Cl | 2',3',5'-tri-O-TBDMS-uridine | 87-99 | 1-3 | Facile purification using a scrubber column. beilstein-journals.org |

| Cytidine | TBDMS-Cl / Benzoic Anhydride | N-benzoyl-2',3',5'-tri-O-TBDMS-cytidine | 87-99 | >3 | In situ benzoylation of the persilylated intermediate was successful. beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of Tris Trimethylsilyl D Ribose

Glycosylation Reactions Mediated by Silylated Ribose Donors

Silylated ribose donors, such as Tris(trimethylsilyl)-D-ribose, are pivotal in the synthesis of nucleosides and their analogues. The Vorbrüggen variant of the Hilbert-Johnson reaction is a widely used method that involves the coupling of a fully protected sugar with a silylated nucleobase in the presence of a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org This approach, while popular for its reliability and broad substrate scope, often requires harsh reaction conditions and stoichiometric amounts of the Lewis acid. rsc.org

N-Glycosylation for Diverse Nucleoside Scaffolds

The formation of the N-glycosidic bond is a critical step in the synthesis of nucleosides. The silyl-Hilbert-Johnson reaction, which utilizes silylated nucleobases, is a cornerstone of this process. mdpi.com In this reaction, a silylated heterocyclic base reacts with a protected sugar derivative, like an O-acetyl-glycosyl chloride, to form the desired nucleoside. mdpi.com Research has shown that glycosylation of per-silylated pyrimidine (B1678525) bases with peracetylated D-ribofuranosyl chloride can yield β-nucleosides in moderate to excellent yields. mdpi.com The electron-withdrawing or donating nature of substituents on the nucleobase can influence the reaction yield. mdpi.com For instance, an electron-withdrawing group on the silylated nucleobase can decrease the yield of the N-glycosylation reaction due to reduced nucleophilicity. mdpi.com

The synthesis of various nucleoside analogues, including those with modified bases like quinazoline (B50416) and oxophenothiazine, has been achieved using N-2-deoxyribosylation of modified nucleobases with 2-deoxythioriboside donors in the presence of an in situ silylated nucleobase. acs.org

O-Glycosylation in Oligosaccharide and Glycoconjugate Assembly

While less common for Tris(trimethylsilyl)-D-ribose itself, O-glycosylation is a fundamental process in carbohydrate chemistry for the assembly of oligosaccharides and glycoconjugates. The general principles of using silylated donors apply. The strategic use of protecting groups is crucial for directing the regioselectivity of these reactions. daneshyari.com

Diastereoselective and Anomeric Control in Glycosidic Linkage Formation

Controlling the stereochemistry at the anomeric center (the C1 position of the sugar) is a significant challenge in glycosylation reactions. researchgate.net The formation of either the α or β anomer can often be influenced by the reaction conditions and the nature of the protecting groups on the sugar donor. nih.govwiley.com

In some instances, thermodynamic control can be exerted by adjusting the reaction temperature. For example, in certain SnCl₄-catalyzed condensations, kinetic control at lower temperatures may favor the formation of the β-anomer, while thermodynamic control at higher temperatures can lead to the α-anomer as the major product. researchgate.net The choice of protecting groups on the sugar can also direct the stereochemical outcome. For example, tuning the protecting groups on the C3 and C5 hydroxyls of a 2-deoxythioriboside donor can result in α/β ratios ranging from 1.0:4.0 to 4.5:1.0. acs.orgresearchgate.net

A study on the direct C-glycosylation of arenes with D-ribose demonstrated that transient silylation with catalytic TMSOTf leads to the formation of TMS-protected β-ribopyranose and -furanose intermediates. researchgate.netnih.govwiley.com Subsequent nucleophilic substitution proceeds via an SN2-type mechanism, resulting in a single diastereoisomer. nih.gov The anomeric configuration of the final C-nucleoside can be controlled by the cyclization conditions, with kinetic control favoring the α-furanose and thermodynamic control leading to the β-anomer. nih.govwiley.com

| Catalyst System | Silylated Nucleophile | Product | Stereoselectivity | Yield |

| SnCl₄ / Sn(OTf)₂ / LiClO₄ | Silylated Nucleophiles | 1,2-cis-Ribofuranosides | High | High |

Table based on research findings. oup.com

Selective Deprotection of Trimethylsilyl Ethers in Carbohydrate Chemistry

The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl functions in carbohydrate chemistry due to its ease of introduction and removal. ontosight.ainumberanalytics.com The ability to selectively deprotect one silyl (B83357) ether in the presence of others is crucial for the synthesis of complex carbohydrates. harvard.edu

Fluoride-Induced Desilylation Protocols

Fluoride (B91410) ions have a high affinity for silicon and are commonly used for the cleavage of silyl ethers. nih.gov Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed for this purpose. stackexchange.comresearchgate.net The mechanism involves the formation of a strong silicon-fluoride bond, leading to the cleavage of the silicon-oxygen bond. nih.gov While effective, fluoride-mediated desilylation can sometimes lead to side reactions and requires careful control of reaction conditions. researchgate.net The use of anhydrous and less basic fluoride sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) can offer advantages over TBAF. stackexchange.com The choice of solvent can also influence the reactivity of the fluoride source. nih.gov

Orthogonal Deprotection Strategies

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one type of protecting group without affecting others. wikipedia.org In carbohydrate chemistry, this is particularly important due to the presence of multiple hydroxyl groups with similar reactivity. wikipedia.orgrsc.org

Different silyl ethers exhibit varying degrees of stability, which can be exploited for selective deprotection. For instance, triethylsilyl (TES) ethers can be selectively deprotected in the presence of the more sterically hindered tert-butyldimethylsilyl (TBDMS) ethers using specific reagents. nih.gov Similarly, TBDMS groups can be selectively removed in the presence of tert-butyldiphenylsilyl (TBDPS) groups. researchgate.net

Acidic conditions can also be used for the selective cleavage of silyl ethers. The stability of silyl ethers towards acid hydrolysis generally increases with the steric bulk of the silyl group. harvard.edu For example, TMS ethers are more acid-labile than TES ethers, which are in turn more labile than TBDMS ethers. harvard.edu

| Silyl Ether to be Deprotected | Silyl Ether to Remain | Reagent/Condition |

| Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBDMS) | Formic acid in methanol |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldiphenylsilyl (TBDPS) | Hydrogen fluoride-pyridine |

Table based on research findings. researchgate.netnih.gov

Radical Reactions Involving Trimethylsilyl Moieties in Ribose Chemistry

The field of nucleoside and carbohydrate chemistry has significantly benefited from the application of radical reactions, which enable the formation of complex molecular architectures under mild conditions. Within this domain, reactions involving silyl radicals, particularly those derived from tris(trimethylsilyl)silane (B43935), have become indispensable tools for the synthesis and modification of ribose and its derivatives. These methods offer powerful alternatives to traditional ionic pathways for creating carbon-carbon and carbon-hydrogen bonds.

Silyl Radical Reductions and Hydrosilylations using Tris(trimethylsilyl)silane

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a premier reagent in radical-based synthesis, largely supplanting the once-dominant but toxic organotin compounds like tributyltin hydride. acs.orgorganic-chemistry.org The Si-H bond in TTMSS is sufficiently weak (79 kcal/mol) to act as an efficient hydrogen atom donor, making it an excellent mediator for radical chain reactions. organic-chemistry.org Its low toxicity and the ease of removal of its byproducts from reaction mixtures further enhance its synthetic utility. organic-chemistry.orgthermofisher.com

The general mechanism for the reduction of a functional group on a ribose derivative (R-Z) involves a radical chain process. mdpi.comnih.gov The reaction is initiated by the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, typically using a thermal initiator like azobisisobutyronitrile (AIBN) or via photochemical methods. mdpi.comconicet.gov.ar This silyl radical then abstracts an atom or group (Z) from the ribose substrate to generate a carbon-centered radical (R•) on the sugar ring. This sugar radical subsequently abstracts a hydrogen atom from a molecule of TTMSS, yielding the reduced ribose product (R-H) and regenerating the (TMS)₃Si• radical to continue the chain. mdpi.comnih.gov

This methodology has been successfully applied to the deoxygenation of ribonucleosides. For instance, vicinal diols on the ribose ring can be converted to bis-O-thioxocarbamate derivatives. Treatment with TTMSS and AIBN reduces these derivatives to afford the corresponding 2',3'-didehydro-2',3'-dideoxy nucleosides, which are important antiviral compounds. organic-chemistry.org Similarly, the reduction of halogenated nucleosides, such as 5-bromouridine, to their non-halogenated counterparts (uridine) can be achieved in high yield using TTMSS. conicet.gov.ar

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, can also be mediated by TTMSS under radical conditions. conicet.gov.arrsc.org These reactions can be initiated thermally or photochemically and have been effectively performed in various solvents, including water. conicet.gov.arconicet.gov.ar While a powerful method for functionalizing unsaturated substrates, specific applications of TTMSS-mediated hydrosilylation on unsaturated silyl-protected ribose derivatives are part of a broader class of radical transformations.

The following table summarizes key research findings on these radical reactions.

| Reaction Type | Ribose Substrate | Reagents & Conditions | Product | Yield | Reference(s) |

| Deoxygenation | Ribonucleoside bis-O-thioxocarbamates | (TMS)₃SiH, AIBN | 2',3'-didehydro-2',3'-dideoxy nucleoside | Good | organic-chemistry.org |

| Dehalogenation | 5-Bromouridine | (TMS)₃SiH, AAPH, H₂O, 73 °C | Uridine | 82% | conicet.gov.ar |

| Reductive Decarboxylation | D-ribose derived 5'-carboxy intermediate | (TMS)₃SiH | Silyl ether of the decarboxylated product | 40% | hku.hk |

Intramolecular Radical Cyclizations of Ribose Derivatives

Intramolecular radical cyclization is a highly effective strategy for constructing new rings and forming challenging carbon-carbon bonds, enabling the synthesis of structurally complex and biologically significant nucleoside analogues. numberanalytics.com In the context of ribose chemistry, this approach is frequently used to create C-branched and conformationally constrained nucleosides, which are valuable as antiviral and antitumor agents or as tools for studying biological processes. acs.orgnih.gov

A sophisticated strategy known as the "temporary silicon connection" approach often employs silyl groups not just as protecting groups but as reactive tethers to control reactivity. acs.orghku.hk In this method, a bifunctional silyl group is attached to a hydroxyl group of the ribose sugar. The other functional group on the silicon, typically a vinyl or other unsaturated moiety, acts as a radical acceptor. A radical is generated elsewhere on the ribose molecule, often at a carbon atom of the sugar ring (e.g., C2' or C4'), which then adds intramolecularly to the tethered unsaturated group. nih.govresearchgate.net This cyclization is highly regio- and stereoselective, with the silicon tether directing the reaction pathway. Subsequent oxidative cleavage of the silicon bridge (e.g., Tamao oxidation) unmasks the newly installed functional group. researchgate.net

For example, a 2'-deoxy-2'-iodo-uridine derivative, with a vinylsilyl group tethered to the 3'-hydroxyl, can undergo a radical atom-transfer cyclization. nih.gov Upon heating with an initiator, a radical is formed at the C2' position, which then cyclizes onto the vinylsilyl tether. This process facilitates the stereoselective introduction of a vinyl group at the C2' position of the ribose ring. acs.orgnih.gov While many foundational studies in this area used tin hydrides, TTMSS is now recognized as a superior reagent for many of these transformations, in some cases offering enhanced diastereoselectivity and avoiding toxic byproducts. organic-chemistry.org These cyclizations are pivotal for accessing novel nucleosides with branched-chain sugars that would be difficult to synthesize through other methods. hku.hk

Below is a data table outlining significant findings in the intramolecular radical cyclization of ribose derivatives.

| Cyclization Strategy | Ribose Precursor | Reagents & Conditions | Key Intermediate/Product | Yield | Reference(s) |

| Atom-Transfer Cyclization | 2'-Deoxy-2'-iodo-uridine with 3'-O-vinylsilyl tether | (Me₃Sn)₂, AIBN, Benzene, heat | 2'-Deoxy-2'-C-vinyluridine derivative | Good | nih.gov |

| Free-Radical Trapping | Ribonucleoside with silicon-tethered acetylene (B1199291) at C2' or C3' | Radical initiator | Diastereospecific [3.3.0]-cis-fused Z-vinylsiloxane | >90% | hku.hk |

| 5-exo vs. 6-endo Cyclization | 4'β-(Phenylseleno)-3'-O-(dimethylvinylsilyl)thymidine | Bu₃SnH, AIBN (conc. dependent) | 4'α-(1-hydroxyethyl) or 4'α-(2-hydroxyethyl) derivative | 75-87% | researchgate.net |

Applications of Tris Trimethylsilyl D Ribose in Complex Molecular Architecture Synthesis

Construction of Nucleoside and Nucleotide Analogues

The primary application of silylated ribose derivatives, including Tris(trimethylsilyl)-D-ribose, is in the synthesis of nucleosides via N-glycosylation reactions. The most prominent of these methods is the silyl-Hilbert-Johnson or Vorbrüggen reaction. wikipedia.orgrsc.org This reaction involves the coupling of a silylated heterocyclic base (a nucleobase) with a protected sugar that is electrophilic at the anomeric (C1') carbon, such as an acylated or silylated ribofuranose. wikipedia.orgmdpi.com The use of silylated intermediates renders the components soluble in non-polar organic solvents and activates the nucleobase for coupling, which is typically promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). acs.orgresearchgate.net

The synthesis of ribonucleoside analogues is a cornerstone of medicinal chemistry, as many of these compounds exhibit significant antiviral and anticancer properties. madridge.org The Vorbrüggen glycosylation provides a highly effective and stereoselective route to β-ribonucleosides. In this process, Tris(trimethylsilyl)-D-ribose, or an acylated version derived from it, can serve as the ribose donor. The reaction with a persilylated nucleobase (such as uracil, cytosine, adenine (B156593), or guanine) proceeds to form the crucial C-N glycosidic bond. acs.orgmadridge.org The stereochemical outcome, favoring the natural β-anomer, is often directed by the participation of a neighboring group at the C2' position of the ribose ring, such as a benzoyl or acetyl group. wikipedia.org

Research has demonstrated the utility of this approach for a variety of pyrimidine (B1678525) and purine (B94841) bases. The choice of solvent is critical; polar solvents like acetonitrile (B52724) are favored for pyrimidine nucleoside synthesis, while less polar solvents such as 1,2-dichloroethane (B1671644) are often used for purine nucleosides to facilitate the reaction. ptbioch.edu.pl

Table 1: Examples of Ribonucleoside Synthesis Methodologies

| Ribose Derivative | Nucleobase | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Uracil | Friedel-Crafts Catalyst (e.g., TMSOTf) | Uracil Ribonucleoside | acs.orgmadridge.org |

| 1-O-Acetyl-D-ribose derivatives | Silylated 2-Nitroimidazole | Triethylsilyl triflate | Nitroimidazole Ribonucleoside | nih.gov |

This table illustrates general approaches where silylated ribose intermediates are fundamental.

While Tris(trimethylsilyl)-D-ribose is a derivative of ribose, it is a valuable precursor for the synthesis of 2'-deoxyribonucleoside analogues. The direct stereoselective synthesis of deoxyribonucleosides is challenging because they lack the C2'-hydroxyl group that can direct the stereochemistry of the glycosylation. wikipedia.org A common strategy involves synthesizing a ribonucleoside first and then performing a deoxygenation reaction at the 2'-position.

Alternatively, a modified ribose precursor can be used. For instance, a 2'-halogenated ribonucleoside can be synthesized and subsequently reduced to the 2'-deoxy analogue. A notable advancement in this area is the use of the tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) system for the reductive deuteration or protonation of 2'-bromo-2'-deoxyribonucleosides. nih.gov This method provides excellent diastereoselectivity, yielding specific (2'S)- or (2'R)-2'-deoxy-[2'-²H]ribonucleosides with high purity at milder temperatures (0 °C) than required by older methods using tributyltin hydride. nih.gov This demonstrates how silyl (B83357) chemistry contributes not only to the formation of the glycosidic bond but also to the critical modifications of the sugar moiety itself. nih.gov

The flexibility of the silyl-Hilbert-Johnson reaction allows for the incorporation of a vast array of modified and unnatural nucleobases, which is crucial for developing novel therapeutic agents and biochemical tools. tandfonline.comurfu.ru The silylation of both the ribose and the heterocyclic base is key to the success of these couplings, enabling the synthesis of nucleosides that would be difficult to obtain otherwise. researchgate.net

Research findings have documented the successful synthesis of various analogues:

Azole Nucleosides: 2-Nitroimidazole has been coupled with acetylated D-ribose derivatives under Vorbrüggen conditions to produce azomycin (B20884) nucleoside analogues, which are precursors for imaging agents. nih.gov

Deazapurine Nucleosides: The synthesis of 3-deazaadenosine (B1664127) (c³A) and 3-deazaguanosine (B53920) (c³G) phosphoramidites for incorporation into RNA has been achieved via silyl-Hilbert-Johnson nucleosidation of protected ribose with the corresponding unprotected or protected deazapurine bases. wiley.com

Azapurine Nucleosides: 8-Azapurines and 8-aza-7-deazapurines have been successfully converted to their corresponding N9-nucleosides using enzymatic methods that parallel the chemical synthesis strategies. seela.net

Fused Heterocycles: Fused nucleobases, such as those derived from pyrazolopyrrolopyrimidines, have also been coupled with protected ribose derivatives, expanding the library of accessible nucleoside structures. researchgate.net

Table 2: Synthesis of Analogues with Modified Nucleobases

| Ribose Donor | Modified Nucleobase | Key Reagents/Method | Resulting Analogue | Reference(s) |

|---|---|---|---|---|

| Benzoyl-protected 1-O-acetylribose | 6-Amino-3-deazapurine | TMSOTf, BSA | 3-Deazaadenosine derivative | wiley.com |

| Acetyl-protected ribose | 6-Benzyloxy-2-bromo-3-deazapurine | TMSOTf, BSA | 3-Deazaguanosine precursor | wiley.com |

| 1-O-Acetyl-D-ribose | Silylated 2-Nitroimidazole | Triethylsilyl triflate | 2-Nitroimidazole ribonucleoside | nih.gov |

BSA: N,O-Bis(trimethylsilyl)acetamide

Synthesis of Carbohydrate-Derived Natural Products and Analogs

Beyond the synthesis of single nucleoside units, Tris(trimethylsilyl)-D-ribose and the nucleosides derived from it are foundational building blocks for larger, more complex carbohydrate-based architectures. ontosight.ai

The nucleoside analogues synthesized using silylated ribose intermediates are the starting point for the chemical synthesis of oligonucleotides (short DNA or RNA strands). mdpi.com The most established method for oligonucleotide synthesis is solid-phase phosphoramidite (B1245037) chemistry. google.com This process requires monomeric building blocks called nucleoside phosphoramidites. The synthetic nucleosides are converted into these reactive phosphoramidite derivatives, which are then sequentially coupled on a solid support to construct an oligonucleotide of a specific sequence. mdpi.combeilstein-journals.org The ability to create nucleosides with modified bases or sugar moieties using silylated ribose allows for the site-specific incorporation of these modifications into synthetic RNA and DNA, which is essential for studying nucleic acid structure and function. wiley.commdpi.com

Furthermore, the carbohydrate scaffold of Tris(trimethylsilyl)-D-ribose makes it a valuable precursor for glycoconjugates. ontosight.ai These are complex molecules where a carbohydrate is linked to other chemical species like peptides, lipids, or other saccharides. The protected ribose can be chemically elaborated and then conjugated to create these sophisticated structures, which have applications in developing therapeutics and studying biological recognition events.

The synthesis of modified nucleosides from Tris(trimethylsilyl)-D-ribose provides a direct route to creating powerful biochemical probes. ontosight.ai These probes are designed to investigate biological systems by, for example, mimicking natural substrates or carrying reporter groups.

Examples of such applications include:

Hypoxia Imaging Agents: Nucleosides derived from 2-nitroimidazole, synthesized using silylated ribose, are developed as precursors to radioactive tracers for the non-invasive imaging of hypoxic tissues, such as those found in solid tumors. nih.gov

Spectroscopic Probes: Synthetic oligonucleotides containing modified nucleosides can be further functionalized with spectroscopic labels. For instance, an amino linker can be introduced at the nucleobase, which is then conjugated with a fluorescent dye or a nitroxide spin label. nih.gov These labeled oligonucleotides are indispensable tools for studying RNA folding, protein-RNA interactions, and molecular dynamics using techniques like fluorescence spectroscopy and electron paramagnetic resonance (EPR).

Stereoselective Assembly of Polycyclic and Annulated Scaffolds

The strategic use of silylated D-ribose derivatives, such as Tris(trimethylsilyl)-D-ribose, has become a cornerstone in the stereoselective synthesis of intricate molecular architectures. The inherent chirality and dense functionality of the ribose core provide a powerful platform for the construction of complex polycyclic and annulated systems.

Intramolecular cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a robust strategy for the synthesis of complex heterocyclic frameworks. wikipedia.orgorganic-chemistry.orgmdpi.com In this context, derivatives of D-ribose serve as versatile chiral precursors. For instance, a D-ribose-derived nitrone can undergo a 1,3-dipolar cycloaddition with an alkene, a powerful method for creating complex heterocyclic structures. uj.ac.za This approach has been utilized to synthesize isoxazolidines, which are valuable intermediates for further transformations. semanticscholar.org

The reaction of a protected ribose hydroxylamine (B1172632) can be converted to a nitrone in situ, which then reacts with a dienophile like vinyl acetate (B1210297) to produce diastereoisomeric isoxazolidines. semanticscholar.org These cycloadducts can then be subjected to further reactions, such as Vorbrüggen nucleosidation with silylated heterobases, to afford N,O-nucleosides. semanticscholar.org The stereochemical outcome of these cycloadditions is often influenced by the existing stereocenters in the ribose moiety, allowing for a high degree of control over the final product's stereochemistry.

Furthermore, intramolecular hetero-Diels-Alder reactions of hydroxamate-tethered trienes derived from carbohydrates have been studied, revealing the significant impact of reaction conditions such as temperature and solvent on the product distribution. researchgate.net This highlights the tunability of these reactions to favor the formation of desired stereoisomers. The ability to construct bridged bicyclic 1,2-oxazines through these cycloadditions underscores the utility of this methodology in generating complex, three-dimensional structures. researchgate.net

The utility of D-ribose derivatives extends to the synthesis of more complex tricyclic scaffolds. thieme-connect.comsioc-journal.cn A notable example involves a multi-step sequence starting from a readily accessible D-ribose derivative to construct a tricyclic system. thieme-connect.com This strategy often involves the creation of key intermediates that can undergo subsequent cyclization reactions to form the final tricyclic architecture.

One approach involves the synthesis of a D-ribose derived chiral cyclic nitrone as a key synthon. uj.ac.za This nitrone can then react with various dienophiles or nucleophiles to build up the complexity of the molecule, ultimately leading to tricyclic structures. For example, the reaction of these nitrones with α,β-unsaturated carbonyl compounds can furnish cycloadducts with good diastereomeric excess. uj.ac.za

Another strategy involves the use of mercury(II)-salt-mediated cyclization reactions to synthesize complex heterocyclic scaffolds, including tricyclic systems. beilstein-journals.org While not directly starting from Tris(trimethylsilyl)-D-ribose, these methods demonstrate the potential of carbohydrate-derived precursors in the construction of such complex molecules. The synthesis of benzimidazole-fused tricyclic iminosugars from D-ribose further illustrates the versatility of this starting material in accessing structurally diverse and biologically relevant tricyclic frameworks. sioc-journal.cn

| Starting Material | Key Reaction | Product Scaffold | Reference |

| D-(-)-Ribose derivative | Multi-step synthesis | Tricyclic scaffold | thieme-connect.com |

| D-Ribose | Mitsunobu reaction | Tricyclic iminosugars | sioc-journal.cn |

| D-Ribofuranose derivative | Intramolecular nitrone cycloaddition | Tricyclic systems | uj.ac.za |

Regioselective Deoxygenation and Functional Group Modifications of Ribose Derivatives

The selective modification of hydroxyl groups in carbohydrates is a fundamental challenge in organic synthesis. Silyl ethers, such as those in Tris(trimethylsilyl)-D-ribose, play a crucial role in regioselective protection and deoxygenation strategies. The ability to selectively protect and deprotect hydroxyl groups allows for precise functional group transformations at specific positions of the ribose ring. conicet.gov.arrsc.org

Recent methods have focused on the regioselective dehydration of sugar thioacetals under mild conditions, which can be seen as a form of deoxygenation. acs.org For instance, the dehydration of thioacetal-protected aldose sugars can be achieved selectively at the C-2 position under basic conditions. acs.org However, the stereochemistry at the C-2 and C-3 positions can influence the reactivity, with anti-stereochemistry hindering the reaction. acs.org This highlights the subtle interplay of protecting groups and substrate stereochemistry in directing the outcome of these transformations.

Furthermore, the regioselective silylation of nucleosides is a well-established strategy to differentiate between the various hydroxyl groups. conicet.gov.ar This selective protection enables subsequent chemical modifications at the unprotected positions. The use of silyl protecting groups, which can be selectively introduced and removed, is central to many synthetic routes involving ribose and its derivatives. mdpi.comnih.gov For example, the selective silylation of primary hydroxyl groups over secondary ones is a common and necessary step in the synthesis of complex molecules derived from carbohydrates. conicet.gov.ar

Utilization in Chiral Pool Synthesis

D-ribose is a prominent member of the "chiral pool," which comprises readily available and enantiomerically pure natural products used as starting materials in asymmetric synthesis. wikipedia.orgscripps.edu The well-defined stereochemistry of D-ribose makes it an attractive starting point for the synthesis of a wide range of complex chiral molecules, including natural products and their analogs. researchgate.netnih.gov

The synthesis of various biologically active compounds often commences from D-ribose. nih.govmdpi.com For example, it has been used in the chiral pool synthesis of C-furanosidic LpxC inhibitors, which are a promising class of antibiotics. nih.gov In such syntheses, the stereocenters of the starting D-ribose are incorporated into the final target molecule, thus avoiding the need for complex asymmetric induction steps.

The concept of chiral pool synthesis is to manipulate a readily available chiral starting material through a series of chemical reactions to obtain the desired target molecule. wikipedia.org Tris(trimethylsilyl)-D-ribose, as a protected form of D-ribose, is an excellent starting point for such synthetic endeavors. The silyl groups serve as versatile protecting groups that can be selectively removed under specific conditions, allowing for the stepwise modification of the ribose core. nih.gov This approach has been successfully applied to the total synthesis of numerous complex natural products, demonstrating the power and efficiency of using chiral building blocks like D-ribose. researchgate.netnih.gov

| Chiral Pool Starting Material | Target Molecule/Scaffold | Key Synthetic Strategy | Reference |

| D-Ribose | C-Furanosidic LpxC Inhibitors | Chiral pool synthesis | nih.gov |

| D-Ribose | Tricyclic Iminosugars | Mitsunobu reaction | sioc-journal.cn |

| D-Ribose | (-)-Viridin and (-)-Viridiol | Intramolecular [3+2] cycloaddition | researchgate.net |

| D-Ribose | N,O-Nucleosides | 1,3-dipolar cycloaddition | semanticscholar.org |

Analytical and Spectroscopic Characterization of Tris Trimethylsilyl D Ribose and Its Reaction Products

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of silylated carbohydrates. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often used in tandem with gas chromatography (GC), provide unambiguous evidence for the covalent structure and isomeric composition of Tris(trimethylsilyl)-D-ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. For Tris(trimethylsilyl)-D-ribose, which can exist as a complex mixture of α- and β-anomers in both furanose and pyranose ring forms, NMR is essential for identifying the components of this equilibrium. researchgate.net

¹H NMR Spectroscopy : Proton NMR provides information on the number and environment of hydrogen atoms. The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant (³J(H1,H2)) helping to distinguish between α- and β-anomers. The signals for the trimethylsilyl (B98337) (TMS) groups typically appear as sharp singlets in the upfield region (around 0.0-0.2 ppm), integrating to nine protons for each TMS group. rsc.orgoregonstate.edu

¹³C NMR Spectroscopy : Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift range for carbons in organic molecules is broad (0-220 ppm), which minimizes signal overlap. libretexts.org The anomeric carbon (C-1) signal is highly sensitive to the stereochemistry at this center. The carbons of the TMS groups resonate at a characteristic upfield position (around 0-2 ppm). oregonstate.eduhuji.ac.il The chemical shifts of the ribose ring carbons (C1-C5) are influenced by the attachment of the bulky, electron-donating -OSi(CH₃)₃ groups. libretexts.orgmdpi.com

²⁹Si NMR Spectroscopy : This technique is used to directly observe the silicon atoms. In silyl (B83357) ethers, ²⁹Si NMR can confirm the number of distinct silyl environments and provide information about the substitution at the silicon atom. For Tris(trimethylsilyl)-D-ribose, distinct signals may be observed for the TMS groups at the C-2, C-3, and C-5 positions depending on the ring form and anomer. mdpi.com

2D NMR Techniques : Two-dimensional NMR experiments are critical for assigning the complex spectra of isomeric mixtures.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the ribose backbone from H-1 through H-5. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C signals for the ribose ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the location of the TMS groups by observing correlations from the silyl methyl protons to the corresponding carbon of the ribose ring (e.g., C-2, C-3, C-5). nih.gov It is also instrumental in establishing the structure of reaction products where the silylated ribose moiety is attached to another molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Silylated Ribofuranose Derivative Note: This table presents typical chemical shift values based on data for related silylated ribonucleosides and TMS-derivatized compounds. Actual values for Tris(trimethylsilyl)-D-ribose may vary based on solvent, concentration, and isomeric form.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C1-H | ~5.8 - 6.2 | ~90 - 105 |

| C2-H | ~4.3 - 4.9 | ~70 - 85 |

| C3-H | ~4.3 - 4.5 | ~70 - 85 |

| C4-H | ~4.1 - 4.4 | ~83 - 90 |

| C5-H₂ | ~3.3 - 3.7 | ~61 - 65 |

| -Si(CH₃)₃ | ~0.1 | ~0 - 2 |

| Data compiled from principles and values found in sources libretexts.orghuji.ac.ilnih.gov. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it is a standard method for analyzing volatile derivatives like trimethylsilylated sugars. researchgate.netmdpi.com The derivatization process increases the volatility of the polar ribose molecule, making it suitable for GC analysis. researchgate.netnih.gov However, the high-temperature conditions of the GC injection port can lead to the formation of multiple chromatographic peaks corresponding to the different anomers and ring forms of Tris(trimethylsilyl)-D-ribose. mdpi.comshimadzu.com

Electron Ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectra of silylated carbohydrates show characteristic fragmentation patterns that are invaluable for structural elucidation. nih.govnih.gov

Key fragmentation pathways for trimethylsilyl ethers include:

Alpha-Cleavage : Cleavage of C-C bonds adjacent to the oxygen atom of the silyl ether is a dominant fragmentation pathway, leading to the formation of stable oxonium ions. aip.org

Loss of Methyl Groups : The loss of a methyl radical (•CH₃, 15 Da) from a TMS group is very common, resulting in an [M-15]⁺ ion.

TMS⁺ Ion : A prominent peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, is characteristic of almost all TMS-derivatized compounds. aip.org

Rearrangement Ions : Ions resulting from rearrangements are also common. For example, a fragment at m/z 147, [(CH₃)₃Si-O=Si(CH₃)₂]⁺, arises from the migration of a TMS group. researchgate.net

The analysis of reaction products of Tris(trimethylsilyl)-D-ribose also relies heavily on mass spectrometry. For instance, in the synthesis of nucleoside analogues, MS is used to confirm the mass of the final product, verifying the successful coupling of the silylated ribose to a nucleobase. researchgate.net

Table 2: Characteristic Mass Fragments (m/z) in the Electron Ionization Mass Spectrum of a Per-O-trimethylsilylated Pentose (B10789219) Note: This table is based on established fragmentation patterns for TMS-derivatized sugars.

| m/z | Proposed Fragment Identity | Significance |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. |

| 217 | [C₈H₂₁O₂Si₂]⁺ | Result of C-C bond cleavage (e.g., between C2-C3 or C3-C4). |

| 204 | [C₈H₂₀O₂Si₂]⁺ | Common fragment for silylated sugars. |

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | Diagnostic ion for compounds with multiple TMS groups. |

| 129 | [C₅H₁₃O₂Si]⁺ | Fragment containing the silylated C4-C5 portion. |

| 103 | [C₄H₁₁OSi]⁺ | Fragment from cleavage of a silylated C-C bond. |

| 73 | [Si(CH₃)₃]⁺ | Base peak or highly abundant; characteristic of TMS groups. |

| Data compiled from principles and values found in sources nih.govnih.govaip.orgresearchgate.net. |

Crystallographic Studies for Stereochemical Assignment and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For a flexible molecule like Tris(trimethylsilyl)-D-ribose, a crystal structure would offer precise data on bond lengths, bond angles, and torsional angles, which together define its absolute stereochemistry and preferred conformation. aua.grresearchgate.net

Stereochemical Assignment

While the D-configuration of the starting ribose is known, X-ray crystallography can unequivocally confirm the relative and absolute stereochemistry of chiral centers in complex reaction products derived from it. This is particularly important in reactions that could potentially cause epimerization at one of the stereocenters. The structure of a reaction product can be definitively established, as demonstrated in the synthesis of complex natural product fragments starting from 2-deoxy-D-ribose. aua.gr

Conformational Analysis

The five-membered furanose ring of ribose is not planar and adopts puckered conformations to relieve steric strain. nih.gov These conformations are described by a pseudorotational cycle, with the two most common forms in nucleosides being the C3'-endo (North) and C2'-endo (South) twist or envelope forms. researchgate.netcapes.gov.br

The conformation of the ribose ring is significantly influenced by its substituents. The presence of bulky protecting groups, such as trimethylsilyl ethers, can restrict the flexibility of the ring and lock it into a specific conformation. researchgate.net For example, the introduction of a bulky 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIDPS) group across the 3'- and 5'-hydroxyls of a ribonucleoside forces the furanose ring into a C3'-endo (North) envelope conformation. researchgate.net A similar effect would be expected for the three bulky TMS groups on D-ribose, influencing the conformational equilibrium.

It is noteworthy that free D-ribose has been shown to crystallize in the more stable six-membered α- and β-pyranose forms, not the β-furanose form that is exclusively found in biological structures like RNA. researchgate.net A crystallographic study of Tris(trimethylsilyl)-D-ribose would reveal which ring form (furanose or pyranose) and which anomer (α or β) is preferred in the solid state. This information is complementary to NMR studies, which describe the conformational equilibrium in solution. nih.gov

While a specific crystal structure for Tris(trimethylsilyl)-D-ribose is not publicly available, the data obtained from such an analysis would be presented as detailed in the table below, using a related silylated compound as a structural example. researchgate.netnih.gov

Table 3: Example of Crystallographic Data for a Silylated Organic Compound Note: This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment. Data is representative and not for the title compound.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/n | The symmetry group of the crystal. |

| a (Å) | 13.208 | Length of the 'a' axis of the unit cell. |

| b (Å) | 16.586 | Length of the 'b' axis of the unit cell. |

| c (Å) | 13.896 | Length of the 'c' axis of the unit cell. |

| β (°) | 99.29 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 3004 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Torsion Angle (C4-C3-C2-C1) | Example: 35.2° | Defines the puckering and conformation of the ribose ring. |

| Data based on a related structure from source researchgate.net. |

Emerging Trends and Future Research Directions in Tris Trimethylsilyl D Ribose Chemistry

Innovations in Green Synthetic Methodologies

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to develop more sustainable and environmentally friendly processes. acs.org Traditional methods for the silylation of sugars often rely on stoichiometric amounts of silylating agents and pyridine (B92270) as a solvent, which poses environmental and safety concerns. wmich.edu The future of Tris(trimethylsilyl)-D-ribose synthesis will likely focus on methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas of innovation include:

Solvent-Free and Alternative Solvents: Research is moving towards solvent-free reaction conditions, potentially utilizing mechanochemistry or reactions in greener solvents derived from renewable feedstocks. mdpi.comrsc.org Such approaches reduce volatile organic compound (VOC) emissions and simplify product purification.

Biocatalysis: The use of enzymes to perform selective protection of carbohydrate hydroxyl groups offers a highly efficient and environmentally benign alternative to chemical methods. nih.gov While not yet standard for silylation, enzymatic approaches could provide unparalleled regioselectivity under mild, aqueous conditions, representing a significant frontier in green carbohydrate chemistry. researchgate.net

| Parameter | Traditional Silylation Method | Potential Green Silylation Method |

|---|---|---|

| Reagents | Stoichiometric silylating agents (e.g., HMDS, TMCS) wmich.edu | Catalytic systems, recyclable reagents |

| Solvents | Pyridine, Dichloromethane wmich.edu | Supercritical CO₂, ionic liquids, bio-based solvents, or solvent-free conditions acs.orgrsc.org |

| Energy Input | Often requires heating or cooling | Microwave or ultrasonic assistance for energy efficiency acs.org |

| Waste Generation | Significant salt byproducts and solvent waste | Minimized waste through atom economy, catalyst recycling acs.org |

Expanding the Scope of Derivatization and Bioconjugation

Tris(trimethylsilyl)-D-ribose serves as a valuable scaffold for further chemical modification, primarily through reactions at its remaining unprotected hydroxyl group. This versatility is crucial for its use in constructing more complex molecules, including glycoconjugates, which are vital for studying biological processes. researchgate.netrsc.org

Future research will likely expand the applications of this building block in several ways:

Glycosylation Reactions: The free hydroxyl group makes Tris(trimethylsilyl)-D-ribose an ideal glycosyl acceptor. Future work will involve coupling it with a variety of activated glycosyl donors to synthesize specific ribose-containing oligosaccharides or glycoconjugates. rsc.org

Bioconjugation: Derivatization of the free hydroxyl group can introduce functionalities for "click chemistry" or other chemoselective ligation techniques. mdpi.comrsc.org This allows for the attachment of Tris(trimethylsilyl)-D-ribose to peptides, proteins, lipids, or fluorescent tags, creating sophisticated probes for biological research. nih.gov The silyl (B83357) protecting groups can be removed under specific conditions post-conjugation to reveal the native ribose moiety.

Synthesis of Nucleoside Analogues: The ribose core is fundamental to nucleosides. By modifying the free hydroxyl and subsequently introducing a nucleobase, Tris(trimethylsilyl)-D-ribose can serve as a key intermediate in the synthesis of novel therapeutic nucleoside analogues.

| Reaction Type | Reagent/Method | Resulting Functionality/Product | Application |

|---|---|---|---|

| Glycosylation | Activated Glycosyl Donor | Disaccharide/Oligosaccharide | Glycobiology research, synthesis of complex carbohydrates |

| Esterification | Acyl Halide/Anhydride | Ester linkage | Prodrug synthesis, modification of solubility |

| Etherification | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | Ether linkage | Creation of permanently protected building blocks |

| Click Chemistry Handle Installation | Propargyl bromide mdpi.com | Alkynyl ether | Bioconjugation to azide-modified biomolecules mdpi.com |

Computational Chemistry and Mechanistic Insights into Reactivity

Understanding the intrinsic reactivity of the hydroxyl groups on the D-ribose ring is essential for controlling the outcome of the silylation process. Computational chemistry provides powerful tools to predict reactivity, rationalize experimental observations, and guide the design of new synthetic strategies. acs.org

Future research in this area will focus on:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can model the electronic and steric properties of the different hydroxyl groups on D-ribose. acs.org These models can help explain why certain positions are preferentially silylated, leading to the formation of the tris-silylated product.

Conformational Analysis: The bulky trimethylsilyl (B98337) groups significantly influence the conformational preferences of the ribose ring. researchgate.net Molecular dynamics (MD) simulations can provide insights into the solution-state structure of Tris(trimethylsilyl)-D-ribose, which in turn affects the reactivity of the remaining free hydroxyl group in subsequent reactions.

Mechanistic Studies: Computational modeling can elucidate the reaction mechanisms of both the silylation and subsequent glycosylation reactions. nih.govnasa.gov Understanding the transition states and intermediates can lead to the development of more efficient and selective reaction conditions. For instance, studies have shown that the intrinsic reactivity of ribose hydroxyl groups can be influenced by the identity of the attached nucleobase in RNA, highlighting the subtle electronic effects that govern reactivity. nih.govresearchgate.net

Potential for Automated and High-Throughput Synthesis

The synthesis of complex carbohydrates has traditionally been a labor-intensive and time-consuming process. However, the advent of Automated Glycan Assembly (AGA) is revolutionizing the field. nih.govbioengineer.org These automated synthesizers use protected monosaccharide building blocks to rapidly assemble complex oligosaccharides on a solid support or in solution. acs.orgglycoforum.gr.jp

Tris(trimethylsilyl)-D-ribose is an excellent candidate for use as a building block in such automated systems. nih.govresearchgate.net

Standardized Building Blocks: The stability and defined protection pattern of Tris(trimethylsilyl)-D-ribose make it suitable for standardization as a reagent for automated synthesis. researchgate.net

High-Throughput Screening: Automation enables the rapid synthesis of libraries of ribose-containing oligosaccharides. nih.gov These libraries can then be used in high-throughput screening assays to identify compounds with interesting biological activities, accelerating drug discovery and glycobiology research.

Increased Accessibility: By simplifying the synthetic process, automation makes complex carbohydrates accessible to researchers who are not specialists in carbohydrate chemistry. bioengineer.orgnih.gov This democratization of synthesis is expected to spur innovation across many areas of biomedical research. bioengineer.org The combination of automated synthesis with high-performance liquid chromatography (HPLC) for purification further streamlines the production of pure carbohydrate compounds. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic pathways for Tris(trimethylsilyl)-D-ribose, and how can reaction conditions be standardized?

Tris(trimethylsilyl)-D-ribose is typically synthesized via silylation of D-ribose hydroxyl groups using reagents like trimethylsilyl chloride. Key parameters include solvent choice (e.g., anhydrous pyridine), temperature control (0–25°C), and stoichiometric ratios. Evidence from organophosphorus synthesis (e.g., tris(trimethylsilyl)phosphine in ) suggests that inert atmospheres and moisture-free conditions are critical to prevent side reactions. Standardization requires rigorous characterization (e.g., NMR, FT-IR) to confirm silylation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing Tris(trimethylsilyl)-D-ribose?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -, -, and -NMR, is essential for confirming silyl group attachment and stereochemistry. Mass spectrometry (MS) and X-ray crystallography provide additional validation of molecular weight and crystal structure. Researchers should cross-reference data with published spectra (e.g., ’s ribose derivatives) to ensure consistency. Discrepancies may arise from solvent effects or impurities, necessitating repeated measurements under controlled conditions .

Q. What are the primary applications of Tris(trimethylsilyl)-D-ribose in carbohydrate chemistry?

This compound is widely used as a protected intermediate in nucleoside and oligonucleotide synthesis. Its silyl groups prevent unwanted side reactions during glycosylation or phosphorylation. highlights similar ribose derivatives in antiviral drug development, suggesting its role in designing bioactive molecules with improved stability .

Advanced Research Questions

Q. How can computational modeling improve the design of Tris(trimethylsilyl)-D-ribose derivatives for targeted drug delivery?

Density Functional Theory (DFT) calculations can predict the electronic and steric effects of silyl groups on ribose reactivity. Molecular dynamics simulations may assess interactions with enzymatic targets (e.g., viral polymerases). Researchers should validate models with experimental data (e.g., crystallographic structures in ) and refine parameters using iterative hypothesis testing .

Q. What experimental strategies address contradictions in reported thermal stability data for Tris(trimethylsilyl)-D-ribose?

Discrepancies may arise from variations in purity, storage conditions, or analytical methods. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under standardized protocols (e.g., inert gas flow rates) can clarify decomposition profiles. ’s safety data emphasize flammability risks, suggesting stability studies must account for solvent residues (e.g., hexane) .

Q. How can researchers optimize the regioselective silylation of D-ribose to minimize byproducts?

Regioselectivity depends on protecting group strategies and catalyst design. For example, Lewis acids like SnCl may enhance selectivity for specific hydroxyl groups. ’s organophosphorus synthesis methods recommend stepwise silylation with real-time monitoring (e.g., TLC or in-situ IR) to track reaction progress. Statistical Design of Experiments (DoE) can identify critical factors (e.g., temperature, reagent excess) for yield optimization .

Q. What ethical and safety considerations are critical when handling Tris(trimethylsilyl)-D-ribose in laboratory settings?

The compound’s flammability ( ) requires strict adherence to OSHA guidelines for flammable liquids (e.g., storage in approved cabinets, fume hood use). Ethical synthesis practices include minimizing waste via green chemistry principles (e.g., solvent recycling). Institutional Review Boards (IRBs) may require risk assessments for studies involving human-derived enzymes or cell lines () .

Methodological Guidance

- Data Validation : Cross-check spectral data with databases (e.g., SciFinder, Reaxys) and replicate experiments under identical conditions to confirm reproducibility () .

- Literature Synthesis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure studies on biological applications () .

- Ethical Compliance : Document safety protocols and obtain IRB approval for studies involving biological systems () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.